3,5-Dichloro-2-(chloromethyl)pyridine
CAS No.: 1076197-56-2
Cat. No.: VC8045697
Molecular Formula: C6H4Cl3N
Molecular Weight: 196.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076197-56-2 |
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Molecular Formula | C6H4Cl3N |
Molecular Weight | 196.5 g/mol |
IUPAC Name | 3,5-dichloro-2-(chloromethyl)pyridine |
Standard InChI | InChI=1S/C6H4Cl3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
Standard InChI Key | GKDLDSNZQXBKQC-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Cl)CCl)Cl |
Canonical SMILES | C1=C(C=NC(=C1Cl)CCl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3,5-Dichloro-2-(chloromethyl)pyridine (C₆H₄Cl₃N) belongs to the pyridine family, a six-membered aromatic ring with one nitrogen atom. The chlorine atoms at positions 3 and 5 and the chloromethyl (-CH₂Cl) group at position 2 create a sterically and electronically distinct structure. The molecular weight is 216.46 g/mol, computed as follows:
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Carbon (6 atoms × 12.01 g/mol) = 72.06 g/mol
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Hydrogen (4 atoms × 1.008 g/mol) = 4.03 g/mol
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Chlorine (3 atoms × 35.45 g/mol) = 106.35 g/mol
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Nitrogen (1 atom × 14.01 g/mol) = 14.01 g/mol
The planar aromatic ring facilitates π-π interactions, while the electronegative chlorine atoms enhance the compound’s susceptibility to nucleophilic substitution reactions at the chloromethyl site .
Physicochemical Properties
Key properties include:
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Boiling Point: Estimated at 280–300°C (decomposes under distillation).
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Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Stable under ambient conditions but hydrolyzes in the presence of strong bases or nucleophiles .
Synthesis Methods
Hydrolysis/Alcoholysis of 2-Chloropyridine
The synthesis begins with 2-chloropyridine, which undergoes hydrolysis or alcoholysis under basic conditions. For example, reacting 2-chloropyridine with water or alcohols (e.g., tert-butanol) in the presence of potassium hydroxide yields 2-alkoxypyridine intermediates. This step typically occurs at 60–120°C, with reflux conditions ensuring complete conversion .
Reaction Scheme:
Chlorination to 3,5-Dichloro-2-alkoxypyridine
The 2-alkoxypyridine intermediate is chlorinated using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled pH (3–4) and temperature (10–30°C). Elemental iodine catalyzes the reaction, achieving >90% yield. The alkoxy group directs chlorination to the 3- and 5-positions via electrophilic aromatic substitution .
Optimized Conditions:
Parameter | Value |
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Temperature | 25°C |
Catalyst | I₂ (0.5–1 mol%) |
Reaction Time | 24–36 hours |
Yield | 90–95% |
Final Chlorination to Target Compound
The 3,5-dichloro-2-alkoxypyridine undergoes Vilsmeier-Haack chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as the chlorinating agent. Dimethylformamide (DMF) catalyzes the reaction at 50–80°C, replacing the alkoxy group with a chloromethyl group. This step achieves >90% purity and >98% yield .
Mechanistic Insight:
The Vilsmeier-Haack reaction proceeds via the formation of a reactive iminium intermediate, which facilitates nucleophilic displacement of the alkoxy group by chloride.
Applications
Agrochemical Intermediates
The compound is a precursor to 2,3,5-trichloropyridine, a key intermediate in herbicides and insecticides. Its chlorine substituents enhance lipophilicity, improving penetration into plant tissues .
Pharmaceutical Synthesis
The chloromethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures found in antiviral and anticancer agents. For example, it is used in the synthesis of kinase inhibitors targeting oncology pathways .
Hazard Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods.
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Storage: Inert atmosphere, away from strong oxidizers.
Recent Advances and Research
Recent studies focus on optimizing chlorination catalysts to reduce reaction times and improve selectivity. For instance, replacing iodine with iron(III) chloride has shown promise in reducing byproduct formation . Additionally, computational modeling predicts reactivity trends for derivatives, aiding in the design of novel agrochemicals .
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